N-(4-(N-(1-丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)磺酰胺)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide” is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs . The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
科学研究应用
结构分析和化学性质
- 对结构相关的化合物的研究包括对含酰胺的异喹啉衍生物的结构方面进行的研究,揭示了它们在与不同酸相互作用后形成凝胶和晶体固体的潜力。这种行为表明这些化合物可能表现出的多功能化学性质,这可能在药物制剂和递送系统中至关重要 (Karmakar et al., 2007)。
合成和表征
- 已经开发了创新的合成方法来创建多氢喹啉衍生物,展示了新型催化剂在促进高效、无溶剂合成反应中的效用。合成化学的这些进步可能导致发现新的治疗剂,这些治疗剂具有改进的安全性和有效性 (Goli-Jolodar et al., 2016)。
潜在的生物活性
- 一些研究集中于合成具有潜在生物活性的化合物,包括抗菌和抗癌特性。例如,已经合成了新型磺酰胺衍生物,对特定的癌细胞系表现出细胞毒性活性。这突出了此类化合物作为肿瘤学治疗剂的潜力 (Ghorab et al., 2015)。
- 此外,喹唑啉基乙酰胺的设计和合成已因其镇痛和抗炎活性而受到探索。这些化合物已在临床前模型中显示出有希望的结果,表明它们在疼痛管理和炎症控制中的潜在用途 (Alagarsamy et al., 2015)。
抗菌和抗癌研究
- 开发具有抗菌和抗癌活性的新化合物仍然是一个重要的研究领域。已经合成并评估了新型喹唑啉和二氢喹啉衍生物对一系列人癌细胞系的体外抗增殖活性,强调了化学合成在开发新的癌症疗法中的重要性 (Chen et al., 2013)。
作用机制
Target of Action
It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s possible that this compound may also interact with PDE3A or related enzymes.
Mode of Action
As an impurity of Cilostazol , it might share some of its properties. Cilostazol inhibits PDE3A, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE3A, Cilostazol increases cAMP levels, leading to various downstream effects .
Biochemical Pathways
Increased cAMP levels can lead to vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation .
Result of Action
If it acts similarly to Cilostazol, it could lead to vasodilation, antithrombotic effects, and cardioprotective effects .
安全和危害
属性
IUPAC Name |
N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-4-13-24-20-11-8-18(14-16(20)5-12-21(24)26)23-29(27,28)19-9-6-17(7-10-19)22-15(2)25/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIFSUSYCGSRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。